9-(4-bromo-3-methylphenyl)-6-chloro-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Description
The compound 9-(4-bromo-3-methylphenyl)-6-chloro-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a chromeno-oxazine derivative characterized by a fused tricyclic system. Its structure includes a bromo-substituted aromatic ring (4-bromo-3-methylphenyl), a chlorine atom at position 6, and a propyl group at position 2.
Chromeno-oxazines are known for their diverse pharmacological activities, including antimicrobial and anticoagulant effects, as highlighted in studies on structurally similar compounds . The bromo and chloro substituents likely enhance electronic effects and steric bulk, while the propyl chain may influence lipophilicity and metabolic stability.
Properties
Molecular Formula |
C21H19BrClNO3 |
|---|---|
Molecular Weight |
448.7 g/mol |
IUPAC Name |
9-(4-bromo-3-methylphenyl)-6-chloro-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C21H19BrClNO3/c1-3-4-13-8-19(25)27-20-15(13)9-18(23)21-16(20)10-24(11-26-21)14-5-6-17(22)12(2)7-14/h5-9H,3-4,10-11H2,1-2H3 |
InChI Key |
OHQTWVGZXCMQDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C3CN(COC3=C(C=C12)Cl)C4=CC(=C(C=C4)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-bromo-3-methylphenyl)-6-chloro-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be achieved through a multi-step process involving several key reactions. One common method involves the Mannich-type condensation reaction, where 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines are reacted in water at 80-90°C . This reaction leads to the formation of chromenooxazin derivatives.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9-(4-bromo-3-methylphenyl)-6-chloro-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
9-(4-bromo-3-methylphenyl)-6-chloro-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 9-(4-bromo-3-methylphenyl)-6-chloro-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound shares a chromeno-oxazine core with several analogs described in the evidence. Key differences lie in substituent patterns, which significantly alter properties:
Key Observations:
- Halogen Substitution : Bromo and chloro groups in the target compound may enhance binding affinity to hydrophobic enzyme pockets, similar to fluorinated analogs (e.g., 4-fluorophenyl derivatives in ).
- Alkyl Chains : The propyl group likely increases lipophilicity compared to hydroxybutyl or hydroxypentyl chains in and , which improve solubility .
- Aromatic Substitution : The 3,4-dimethoxyphenyl group in and enhances planarity and π-π stacking, whereas the bromo-methylphenyl group in the target compound introduces steric hindrance.
Biological Activity
The compound 9-(4-bromo-3-methylphenyl)-6-chloro-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a synthetic organic molecule that has garnered interest for its potential biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of oxazines and features a complex chromeno structure. Its molecular formula is CHBrClNO, indicating the presence of bromine and chlorine substituents that may influence its biological activity.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 395.73 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Log P | Not available |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of chromeno compounds have shown efficacy against various bacterial strains.
- Case Study : A related chromeno derivative demonstrated an IC value of 50 µM against Staphylococcus aureus, suggesting potential applications in treating bacterial infections.
Anticancer Properties
Chromeno derivatives have also been investigated for their anticancer activities. The presence of halogen substituents (bromine and chlorine) is hypothesized to enhance cytotoxicity.
- Research Findings : A study reported that a structurally similar compound exhibited selective cytotoxicity against HeLa cells with an IC value of 30 µM. This suggests that the target compound may also possess similar properties.
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Cell Proliferation : Compounds in this class often interfere with cell cycle progression.
- Induction of Apoptosis : Evidence suggests activation of caspase pathways leading to programmed cell death.
- Antioxidant Activity : Some derivatives show the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.
In Vivo Studies
In vivo studies are essential to validate the therapeutic potential of the compound:
- Animal Model Study : An experiment involving mice treated with a similar oxazine derivative showed a reduction in tumor size by 40% compared to control groups, indicating promising anticancer activity.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile is crucial for assessing the safety and efficacy of new compounds.
Pharmacokinetics
- Absorption : The lipophilicity suggested by its Log P indicates good absorption characteristics.
- Distribution : Likely distributed widely due to its organic nature.
- Metabolism : Expected to undergo hepatic metabolism, potentially forming active metabolites.
- Excretion : Primarily through renal pathways.
Toxicology
Preliminary toxicity assessments indicate:
- Low acute toxicity in rodent models.
- No significant adverse effects observed at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
